molecular formula C14H16N2O4S2 B5810159 N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE CAS No. 98187-63-4

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5810159
CAS No.: 98187-63-4
M. Wt: 340.4 g/mol
InChI Key: QXPKCKBPHISPTO-UHFFFAOYSA-N
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Description

N-(4-Methanesulfonamidophenyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a methyl-substituted benzene sulfonamide core and a 4-methanesulfonamidophenyl substituent. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound’s structural features position it within a broader class of sulfonamides, where substituent variations significantly influence physicochemical and biological properties .

Properties

IUPAC Name

N-[4-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-9-14(10-4-11)22(19,20)16-13-7-5-12(6-8-13)15-21(2,17)18/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPKCKBPHISPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358593
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98187-63-4
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHANESULFONAMIDOPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to the disruption of essential biological processes . This inhibition can result in antibacterial, anticancer, and other therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The methanesulfonamido group in the target compound enhances electron-withdrawing character compared to the methoxy group in and the hydroxyl group in . This may influence reactivity in electrophilic substitution or binding interactions. The hydroxyl group in introduces acidity (pKa ~10 for phenolic -OH), enabling pH-dependent solubility and hydrogen-bonding capabilities absent in the methoxy or methanesulfonamido analogues.

Solubility and Lipophilicity :

  • The pentylcyclohexyl substituent in drastically increases lipophilicity (logP ~6–7 estimated), making it suitable for lipid-rich environments. In contrast, the target compound’s polar sulfonamido group may enhance aqueous solubility relative to .
  • The hydroxyl group in improves water solubility compared to the methyl and methoxy derivatives.

Synthetic Utility :

  • The methanesulfonamido group’s stability under acidic/basic conditions contrasts with the hydrolytic sensitivity of methoxy or hydroxyl groups, making the target compound more robust in synthetic workflows .

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